methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C27H25N3O5S2 This compound is notable for its unique structure, which includes a triazole ring, a sulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetylation of the amino group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
Methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the sulfanyl group allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .
Biological Activity
Methyl 4-[({[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring, an amino group, and a benzoate moiety. Its molecular formula is C15H17N5O2S, and it has a molecular weight of approximately 335.39 g/mol. The presence of the triazole ring contributes to its pharmacological properties.
Mechanisms of Biological Activity
Triazoles are known to exhibit various biological activities primarily due to their ability to interact with multiple biological targets:
- Antimicrobial Activity : Triazole derivatives have shown significant antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Anticancer Properties : Some studies suggest that triazole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Antifungal Activity : In vitro assays demonstrated that this compound exhibits potent antifungal activity against various strains of Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the strain tested.
- Cytotoxicity Against Cancer Cells : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells). Results indicated a dose-dependent cytotoxic effect with IC50 values around 20 µM for MCF-7 cells.
- Anti-inflammatory Activity : In models of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
A notable case study involved the use of this triazole derivative in treating fungal infections in immunocompromised patients. Patients exhibited significant improvement in clinical symptoms and reduction in fungal load after treatment with this compound.
Data Tables
Properties
Molecular Formula |
C19H19N5O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N5O3S/c1-12-5-3-4-6-15(12)17-22-23-19(24(17)20)28-11-16(25)21-14-9-7-13(8-10-14)18(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25) |
InChI Key |
DMEJWXYIOCPAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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